2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate
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Overview
Description
The compound “2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate” is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common synthetic methods include:
Amide Bond Formation: This step involves the reaction of carboxylic acids with amines in the presence of coupling agents such as EDCI or DCC.
Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols, often catalyzed by acid or base.
Methylation: Introduction of methyl groups using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride to reduce functional groups like ketones or esters.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diruthenium Anticancer Agents: Compounds with high antiproliferative activity in cancer cells.
Properties
Molecular Formula |
C68H124N12O14 |
---|---|
Molecular Weight |
1333.8 g/mol |
IUPAC Name |
2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate |
InChI |
InChI=1S/C68H124N12O14/c1-28-31-32-44(16)57(94-48(20)81)56(61(85)73-49(29-2)68(92)93-34-33-69-21)79(27)67(91)55(43(14)15)78(26)65(89)52(37-40(8)9)77(25)64(88)51(36-39(6)7)76(24)62(86)47(19)72-58(82)45(17)71-59(83)50(35-38(4)5)75(23)66(90)53(41(10)11)74-60(84)54(42(12)13)80(30-3)63(87)46(18)70-22/h28,31,38-47,49-57,69-70H,29-30,32-37H2,1-27H3,(H,71,83)(H,72,82)(H,73,85)(H,74,84)/b31-28+/t44-,45+,46-,47-,49+,50+,51+,52+,53+,54+,55+,56+,57-/m1/s1 |
InChI Key |
YBHFACHBZLHXDI-QIWYZUHNSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCCNC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)NC |
Canonical SMILES |
CCC(C(=O)OCCNC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)NC |
Origin of Product |
United States |
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